Cas no 1214697-87-6 (Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride)

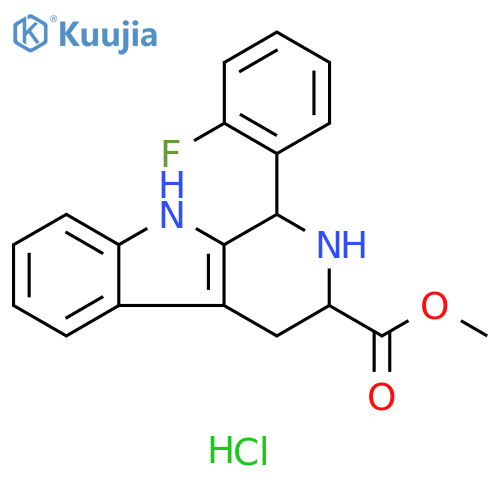

1214697-87-6 structure

商品名:Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride

CAS番号:1214697-87-6

MF:C19H18ClFN2O2

メガワット:360.809827327728

CID:5735079

Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride 化学的及び物理的性質

名前と識別子

-

- VWFFXUHZCBBRDX-UHFFFAOYSA-N

- Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride

- Methyl 1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

-

- インチ: 1S/C19H17FN2O2.ClH/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20;/h2-9,16-17,21-22H,10H2,1H3;1H

- InChIKey: VWFFXUHZCBBRDX-UHFFFAOYSA-N

- ほほえんだ: C(C1NC(C2C=CC=CC=2F)C2NC3=CC=CC=C3C=2C1)(=O)OC.Cl

Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M222230-500mg |

Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride |

1214697-87-6 | 500mg |

$ 320.00 | 2022-06-04 | ||

| TRC | M222230-50mg |

Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride |

1214697-87-6 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M222230-100mg |

Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride |

1214697-87-6 | 100mg |

$ 95.00 | 2022-06-04 |

Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

1214697-87-6 (Methyl 1-(2-Fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量